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Compound of Interest

Compound Name: Benzylisopropyl propionate

CAS No.: 67785-77-7

Cat. No.: B1583299

Get Quote

Executive Summary
Propionate esters represent a critical class of flavor and fragrance compounds used

extensively as pharmaceutical excipients and masking agents. Their olfactory detection

thresholds (ODT) do not follow a simple linear progression with carbon chain length.[1][2]

Instead, they exhibit a non-linear potency profile where Ethyl Propionate and Isopropyl

Propionate display significantly higher potency (lower thresholds) than their methyl or n-propyl

counterparts. This guide analyzes these values using the Triangle Odor Bag Method

(comparable to ASTM E679) and explores the structure-activity relationships (SAR) driving

these sensory variances.

Comparative Data Analysis
The following data represents the air-phase detection thresholds determined via the Triangle

Odor Bag Method. This method is the industry "gold standard" for reproducibility, minimizing

the variances often seen in static headspace analysis.

Table 1: Olfactory Detection Thresholds (ODT) of Propionate Esters
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Compound
Name

CAS
Number

ODT (ppm
v/v)

ODT (ppb
v/v)

Relative
Potency (vs
Methyl)

Odor
Character

Methyl

Propionate
554-12-1 0.098 98 1x (Baseline)

Sweet, Fruity,

Rum-like

Ethyl

Propionate
105-37-3 0.0070 7 14x

Pineapple,

Rum,

Ethereal

n-Propyl

Propionate
106-36-5 0.058 58 1.7x

Pear, Apple,

Earthy

Isopropyl

Propionate
637-78-5 0.0041 4.1 24x

Sweet, Fruity,

Intense

n-Butyl

Propionate
590-01-2 0.036 36 2.7x

Apple,

Earthy, Heavy

Isobutyl

Propionate
540-42-1 0.020 20 4.9x

Sweet,

Ethereal,

Apricot

Data Source: Nagata, Y., "Measurement of Odor Threshold by Triangle Odor Bag Method,"

Japan Ministry of the Environment.

Key Technical Insights
The "Ethyl Spike": There is a dramatic increase in potency (14-fold) when moving from

Methyl to Ethyl Propionate. This suggests that the ethyl group provides an optimal steric fit

for the hydrophobic pocket of the relevant olfactory receptors (likely ORs responding to fruit

esters).

Branching Effect: Branched isomers consistently outperform their linear counterparts.

Isopropyl propionate is roughly 14x more potent than n-propyl propionate. This indicates that

globular steric bulk is preferred over linear chain extension for this specific ester series.
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The "Propyl Dip": Potency decreases (threshold rises) when moving from Ethyl to n-Propyl,

breaking the standard "increasing lipophilicity = increasing potency" rule often taught in basic

SAR.

Structure-Odor Activity Relationship (SOAR)
The mechanism of olfaction for propionate esters is governed by a balance of Lipophilicity

(logP) and Steric Conformation.

Mechanistic Pathway[4]
Air-Mucus Partitioning: The ester must partition from the air phase into the aqueous mucus

layer. Longer chains (Butyl) differ in solubility compared to shorter chains (Methyl), affecting

the concentration available at the receptor.

Receptor Binding: The olfactory receptors (GPCRs) have hydrophobic binding pockets.

Ethyl/Isopropyl Optima: These groups likely fill the receptor pocket most efficiently without

causing steric hindrance.

Linear Chain Penalty: The n-propyl chain may introduce rotational freedom that reduces

the entropy of binding, resulting in a higher threshold compared to the rigid, globular

isopropyl group.

Visualization: SAR Logic Flow
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Caption: Logical flow determining how structural properties (Lipophilicity and Sterics) dictate

the final Olfactory Detection Threshold (ODT).

Experimental Methodology: Determination of
Thresholds
To replicate or validate these values, the ASTM E679 standard (or the equivalent Triangle Odor

Bag Method) is required. This is a forced-choice ascending concentration series.

Protocol Overview
Objective: Determine the Group Detection Threshold (ED50).

Panel Selection: Screen 6-10 assessors using n-butanol to ensure normosmia (standard

sensitivity).

Sample Preparation:

Prepare the propionate ester in an odorless solvent (e.g., propylene glycol) or gas phase

dilution.
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Create a dilution series with a step factor of roughly 2-3 (e.g., 100 ppm, 30 ppm, 10

ppm...).

Presentation (3-AFC):

At each concentration level, present the assessor with three samples: one contains the

odorant, two are blanks (odorless air/solvent).

Task: The assessor must identify which sample is different. If they cannot detect it, they

must guess.

Ascending Series: Start at the lowest concentration and move upward until the assessor

correctly identifies the sample in two consecutive steps.

Calculation:

Calculate the Individual Threshold as the geometric mean of the last incorrect

concentration and the first correct concentration.

Calculate the Group Threshold (ED50) as the geometric mean of individual thresholds.

Visualization: 3-AFC Workflow
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Caption: Step-by-step workflow for the 3-Alternative Forced Choice (3-AFC) ascending

concentration method used to determine ODT.

Applications in Drug Development
Understanding these thresholds is vital for pharmaceutical formulation, particularly in pediatric

and geriatric liquid formulations.

Flavor Masking: Ethyl propionate (7 ppb threshold) is an excellent candidate for masking

bitter amine drugs due to its high potency and "fruity/ethereal" lift, which distracts from bitter

taste receptors on the posterior tongue.
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Safety & Warning: Methyl propionate has a much higher threshold (98 ppb). If used as a

solvent, its odor is a less effective "early warning" system for leaks compared to the intensely

odorous Isopropyl Propionate.

Excipient Burden: Because Isopropyl Propionate is detectable at ~4 ppb, it can be used at

extremely low concentrations to impart flavor, reducing the total chemical burden in a

formulation compared to less potent esters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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